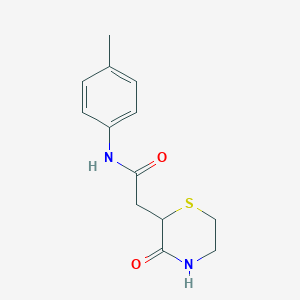

N-(4-methylphenyl)-2-(3-oxothiomorpholin-2-yl)acetamide

Description

N-(4-methylphenyl)-2-(3-oxothiomorpholin-2-yl)acetamide is a synthetic acetamide derivative featuring a 4-methylphenyl group linked via an acetamide bridge to a 3-oxothiomorpholin ring. The thiomorpholin moiety contains a sulfur atom in its six-membered heterocyclic structure, distinguishing it from oxygen-containing morpholine analogs. This compound’s molecular formula is C₁₄H₁₆N₂O₂S, with a molecular weight of 276.36 g/mol (estimated based on structural analogs like ).

Properties

IUPAC Name |

N-(4-methylphenyl)-2-(3-oxothiomorpholin-2-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O2S/c1-9-2-4-10(5-3-9)15-12(16)8-11-13(17)14-6-7-18-11/h2-5,11H,6-8H2,1H3,(H,14,17)(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEEHBWYIPVRVTB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)CC2C(=O)NCCS2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methylphenyl)-2-(3-oxothiomorpholin-2-yl)acetamide typically involves the following steps:

Formation of the Thiomorpholine Ring: This can be achieved by reacting a suitable amine with a sulfur-containing reagent under controlled conditions.

Acylation Reaction: The thiomorpholine derivative is then acylated using an acyl chloride or anhydride to introduce the acetamide group.

Introduction of the 4-Methylphenyl Group: This step involves the substitution of a hydrogen atom on the thiomorpholine ring with a 4-methylphenyl group, often using a Friedel-Crafts alkylation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-methylphenyl)-2-(3-oxothiomorpholin-2-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the thiomorpholine ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group in the acetamide can be reduced to form amines.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Medicinal Chemistry

N-(4-methylphenyl)-2-(3-oxothiomorpholin-2-yl)acetamide has been investigated for its potential therapeutic properties:

- Antimicrobial Activity : Research indicates that compounds with similar structures exhibit antimicrobial properties, suggesting that this compound may also act against various pathogens.

- Anticancer Properties : Studies have shown that thiomorpholine derivatives can inhibit cancer cell proliferation, making them candidates for anticancer drug development.

Biochemical Studies

This compound may serve as a probe or inhibitor in biochemical studies:

- Enzyme Inhibition : The structural features of this compound suggest it could interact with specific enzymes, potentially modulating their activity and providing insights into metabolic pathways.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity:

- Modifications on the Phenyl Ring : Variations in substituents on the phenyl ring significantly affect the compound's affinity for biological targets, demonstrating the importance of precise structural configurations in drug design.

Comparative Analysis with Related Compounds

| Compound Name | Structure | Potential Applications |

|---|---|---|

| N-(4-methoxyphenyl)-2-(3-oxothiomorpholin-2-yl)acetamide | Structure | Anticancer, anti-inflammatory |

| N-(3-chloro-4-methylphenyl)-2-(3-oxothiomorpholin-2-yl)acetamide | Structure | Antimicrobial, enzyme inhibition |

Case Studies and Research Findings

- Anticancer Activity Study : A study evaluated the effects of thiomorpholine derivatives on cancer cell lines, revealing significant inhibition of cell growth at specific concentrations.

- Antimicrobial Efficacy : Research demonstrated that compounds similar to this compound showed promising results against Gram-positive and Gram-negative bacteria.

Mechanism of Action

The mechanism of action of N-(4-methylphenyl)-2-(3-oxothiomorpholin-2-yl)acetamide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The thiomorpholine ring and acetamide group could play crucial roles in binding to these targets and exerting biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Heterocyclic Ring Variations

Thiomorpholin vs. Morpholine Derivatives

- N-(4-Ethylphenyl)-2-(3-oxothiomorpholin-2-yl)acetamide (): Structure: Ethyl substituent on the phenyl ring and thiomorpholin-3-one. Molecular Weight: 278.37 g/mol (C₁₄H₁₈N₂O₂S). Key Difference: The ethyl group increases lipophilicity (logP: 1.833) compared to the methyl analog.

2-(4-Acetyl-6,6-dimethyl-2-oxomorpholin-3-yl)-N-(4-isopropylphenyl)acetamide ():

Pyridazinone and Diazaspiro Analogs

- N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide (): Structure: Pyridazinone core with bromophenyl and methoxybenzyl groups. Activity: Acts as a mixed FPR1/FPR2 agonist, demonstrating the impact of heterocycle choice on receptor specificity .

N-(4-methylphenyl)-2-(3-oxo-2-phenyl-1,4-diazaspiro[4.5]dec-1-en-4-yl)acetamide ():

Substituent Effects on the Aromatic Ring

- Electron-Withdrawing Groups (e.g., Br, NO₂): Increase polarity and hydrogen-bond acceptor capacity, often enhancing target affinity but reducing cell permeability.

- Electron-Donating Groups (e.g., CH₃, OCH₃): Boost lipophilicity and metabolic stability but may reduce solubility.

Acetamide Linker Modifications

Sulfonyl and Sulfanyl Derivatives :

Simple Acetamide Backbone (Target Compound): Lacking extended functionalities, this structure may offer better synthetic accessibility and tunability.

Physicochemical and Pharmacokinetic Properties

- Thiomorpholin vs.

Biological Activity

N-(4-methylphenyl)-2-(3-oxothiomorpholin-2-yl)acetamide is a compound of interest due to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the available literature on its biological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by the following molecular formula: . Its structure includes a thiomorpholine ring, which is known to enhance biological activity through various mechanisms.

1. Anticancer Activity

Recent studies have highlighted the compound's potential in cancer therapy. In vitro assays have demonstrated that this compound can induce apoptosis in various cancer cell lines. For instance, a study reported that this compound significantly inhibited the proliferation of K562 cells (a human leukemia cell line) by inducing apoptosis through the mitochondrial pathway. The mechanism involves the activation of caspases 3 and 7, which are critical for executing programmed cell death .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| K562 | 15.5 | Apoptosis via caspase activation |

| MCF-7 | 20.0 | Induction of oxidative stress |

2. Antimicrobial Activity

The compound has also shown promising antimicrobial properties. In a series of tests against both Gram-positive and Gram-negative bacteria, it exhibited moderate to strong inhibitory effects. The Minimum Inhibitory Concentration (MIC) values ranged from 16 to 64 µg/mL for selected strains, indicating its potential as an antimicrobial agent .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 48 |

3. Anti-inflammatory Activity

This compound has been evaluated for its anti-inflammatory effects by measuring the inhibition of pro-inflammatory cytokines such as IL-6 and TNF-alpha. The compound effectively reduced IL-6 secretion in treated cells, suggesting its potential in managing inflammatory conditions .

The biological activity of this compound can be attributed to several mechanisms:

- Apoptosis Induction : The compound triggers mitochondrial dysfunction leading to the release of cytochrome c and subsequent activation of caspases.

- Oxidative Stress : It enhances reactive oxygen species (ROS) production, which plays a pivotal role in inducing apoptosis in cancer cells.

- Cytokine Modulation : By inhibiting the secretion of inflammatory cytokines, it may help alleviate chronic inflammation.

Case Studies

A notable case study involved the administration of this compound in a murine model of leukemia. The results indicated a significant reduction in tumor size and improved survival rates compared to control groups receiving no treatment . These findings support further investigation into its clinical applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.